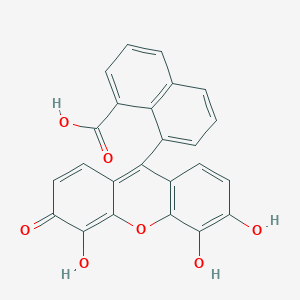

8-(3,4,5-Trihydroxy-6-oxoxanthen-9-yl)naphthalene-1-carboxylic acid

Description

Properties

CAS No. |

200725-10-6 |

|---|---|

Molecular Formula |

C24H14O7 |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

8-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C24H14O7/c25-16-9-7-13-19(12-5-1-3-11-4-2-6-15(18(11)12)24(29)30)14-8-10-17(26)21(28)23(14)31-22(13)20(16)27/h1-10,25,27-28H,(H,29,30) |

InChI Key |

NYLLADZYPUKUTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=C4C=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C(=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)-1-naphthoic acid typically involves multiple steps. One common method includes the reaction of 2,4,6-trinitrophenol with sulfuric acid, followed by nitration, O-nitrification, and sulfation . The process requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential toxicity of the intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

8-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)-1-naphthoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

8-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)-1-naphthoic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Investigated for its potential antioxidant properties and enzyme inhibition activities.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 8-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction. Additionally, its antioxidant properties can neutralize free radicals, reducing oxidative stress in biological systems .

Comparison with Similar Compounds

2-(2-Carboxy-vinyl)-naphthalene-1-carboxylic acid (Compound 20, )

- Structure : Features a naphthalene-1-carboxylic acid group with a vinyl-linked carboxylic acid substituent at position 2.

- Key Differences: Lacks the xanthenone ring but includes a conjugated vinyl-carboxy group. This structure is a metabolite in phenanthrene degradation, undergoing ortho-cleavage to form naphthalene-1,2-diol .

- Reactivity: The vinyl group facilitates enzymatic cleavage, enhancing biodegradability compared to the target compound’s fused xanthenone system.

Naphthalene-1-carboxylic Acid (4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)amide (Compound 40, )

- Structure: Substituted with an amide-linked 4-oxo-quinoline group instead of xanthenone.

- Key Differences : The amide bond increases stability against hydrolysis, contrasting with the target compound’s free carboxylic acid. This modification is typical in pharmacophores to enhance bioavailability .

Phenanthrene Degradation Intermediates

1-Hydroxy-2-naphthoic Acid (Compound 7, )

- Structure: A monohydroxy naphthalene-carboxylic acid.

- It is a key intermediate in meta-cleavage pathways, forming salicylic acid derivatives .

- Environmental Impact : Rapid degradation due to fewer steric hindrances, unlike the target compound’s bulky substituents.

7,8-Benzocoumarin (Compound 18, )

- Structure : A coumarin fused to a benzene ring.

- Key Differences: Contains a lactone ring instead of a carboxylic acid. Benzocoumarins are common in microbial degradation of PAHs and exhibit fluorescence, similar to the xanthenone group in the target compound .

Comparative Data Table

Biological Activity

8-(3,4,5-Trihydroxy-6-oxoxanthen-9-yl)naphthalene-1-carboxylic acid, also known as 8-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)-1-naphthoic acid, is a compound of significant interest due to its biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 200725-10-6 |

| Molecular Formula | C24H14O7 |

| Molecular Weight | 414.4 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C(=C1)C3=C4C=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C(=CC=C2)C(=O)O |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Inhibition of Angiogenesis : Research indicates that this compound inhibits the binding of Vascular Endothelial Growth Factor (VEGF) to its receptors (KDR/Flk-1 and Flt-1), which plays a crucial role in angiogenesis. This inhibition can suppress MAPK phosphorylation in human umbilical vein endothelial cells (HUVECs), highlighting its potential as an anti-cancer agent .

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in biological systems.

- Enzyme Inhibition : It has been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in the metabolic pathways of various pathogens, including Babesia microti. This inhibition could be leveraged for therapeutic interventions against certain parasitic infections .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Case Study: Inhibition of BmLDH

A study focused on the inhibition of recombinant BmLDH revealed that this compound demonstrated a half-maximal inhibitory concentration (IC50) value comparable to other naphthalene derivatives. Specifically, it exhibited a selectivity index indicating effective inhibition with minimal cytotoxicity towards mammalian cells .

Case Study: Antioxidant Activity

In vitro assays have shown that the compound significantly reduces oxidative damage in cellular models. This property is particularly relevant for conditions characterized by oxidative stress, such as neurodegenerative diseases and cancer.

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other naphthalene-based compounds:

| Compound Name | Mechanism of Action | IC50 (μM) |

|---|---|---|

| This compound | Inhibits VEGF signaling | N/A |

| 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzenesulfonic acid | Moderate LDH inhibition | 84.83 |

| 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yloxy)-benzoic acid | Antioxidant properties | N/A |

Q & A

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- HPLC-UV/Vis : Effective for purity assessment due to the compound’s conjugated aromatic system. Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve hydroxylated and carboxylated moieties .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the ketone (6-oxo) and carboxylic acid groups. Electrospray ionization (ESI) in negative mode is ideal for ionizing acidic functional groups .

- NMR Spectroscopy : 1H and 13C NMR can map proton environments (e.g., aromatic protons on naphthalene/xanthene) and confirm hydroxylation patterns. DEPT-135 helps distinguish CH, CH2, and CH3 groups .

Basic: What are the key considerations for handling and storage?

Answer:

- Light Sensitivity : The xanthene core is prone to photodegradation. Store in amber vials at -20°C under inert gas (argon) to preserve stability .

- Moisture Control : Hydroxyl groups may promote hygroscopicity. Use desiccants (e.g., silica gel) in storage containers .

- Waste Disposal : Follow protocols for polycyclic aromatic derivatives. Incineration or licensed chemical waste disposal is recommended due to potential ecotoxicity .

Advanced: How can discrepancies in cytotoxicity data between in vitro and in vivo models be resolved?

Answer:

- Metabolic Profiling : Use liver microsomal assays to identify metabolites that may explain differential toxicity. LC-MS/MS can track bioactivation pathways (e.g., quinone formation from 6-oxo group) .

- Dosing Regimen Optimization : Adjust in vivo dosing intervals to account for rapid clearance. Pharmacokinetic studies (e.g., AUC calculations) should guide dose equivalence between models .

- Cell Line Validation : Confirm receptor expression (e.g., aryl hydrocarbon receptor) in vitro models to ensure biological relevance .

Advanced: What computational strategies predict interactions between this compound and DNA/protein targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to DNA intercalation sites (naphthalene moiety) or enzyme active sites (e.g., topoisomerase II). Parameterize partial charges using DFT (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of compound-DNA complexes. Monitor RMSD and hydrogen bonding with hydroxyl/carboxyl groups .

- QSAR Modeling : Correlate substituent effects (e.g., trihydroxy vs. mono-hydroxy xanthene) with experimental IC50 values to guide structural optimization .

Basic: How to enhance aqueous solubility for biological assays?

Answer:

- pH Adjustment : Ionize the carboxylic acid group (pKa ~2.5) by buffering solutions to pH >5.0. Use phosphate or Tris buffers .

- Co-Solvents : Employ DMSO (≤1% v/v) or cyclodextrin inclusion complexes to solubilize the hydrophobic naphthalene core without denaturing proteins .

- Salt Formation : Synthesize sodium or ammonium salts via reaction with NaOH/NH4OH to improve solubility ≥10-fold .

Advanced: What mechanistic studies elucidate the antioxidant/pro-oxidant duality of this compound?

Answer:

- ROS Scavenging Assays : Use DPPH/ABTS radicals to quantify antioxidant capacity. Compare with controls (e.g., ascorbic acid) under varying pH .

- Electrochemical Analysis : Cyclic voltammetry (e.g., glassy carbon electrode) identifies redox potentials linked to pro-oxidant behavior (e.g., Fe3+ reduction to Fe2+) .

- Cellular Stress Markers : Measure glutathione depletion (DTNB assay) and lipid peroxidation (MDA-TBA adducts) to correlate redox activity with cytotoxicity .

Basic: What synthetic routes are feasible for this compound?

Answer:

- Xanthene-Naphthalene Coupling : Condense 3,4,5-trihydroxy-6-oxoxanthene with 1-naphthoic acid via Friedel-Crafts acylation. Use AlCl3 as a catalyst in anhydrous dichloromethane .

- Protection/Deprotection : Temporarily protect hydroxyl groups as acetyl esters (acetic anhydride/pyridine) to prevent side reactions. Cleave with NaOH/MeOH post-synthesis .

- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization (ethanol/water) to isolate ≥95% pure product .

Advanced: How to address conflicting data on its fluorescence quantum yield?

Answer:

- Solvent Polarity Screening : Test in solvents ranging from hexane (nonpolar) to DMSO (polar). The xanthene moiety’s fluorescence is highly solvent-dependent .

- Lifetime Measurements : Time-resolved fluorescence (TCSPC) distinguishes radiative vs. non-radiative decay pathways. Quenching by the 6-oxo group may reduce yield .

- Standardization : Use reference fluorophores (e.g., fluorescein) under identical instrument settings (slit width, excitation wavelength) for cross-study comparisons .

Basic: What in vitro models are suitable for studying its biological activity?

Answer:

- Cancer Cell Lines : Use HepG2 (liver) or MCF-7 (breast) for cytotoxicity screening. Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic activation .

- Antioxidant Assays : Bovine aortic endothelial cells (BAECs) model oxidative stress. Measure NO production (Griess reagent) to evaluate vascular effects .

- Bacterial Models : E. coli SOS chromotest detects DNA damage potential. Compare with naphthalene controls to isolate xanthene contributions .

Advanced: How to optimize its stability in formulation for long-term studies?

Answer:

- Lyophilization : Freeze-dry with cryoprotectants (trehalose/mannitol) to prevent hydroxyl group degradation. Reconstitute in PBS for in vivo use .

- Light-Protective Additives : Incorporate UV absorbers (e.g., titanium dioxide) in solid formulations or amber glass for liquid stocks .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months (ICH guidelines). Monitor degradation via HPLC for ketone oxidation or decarboxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.